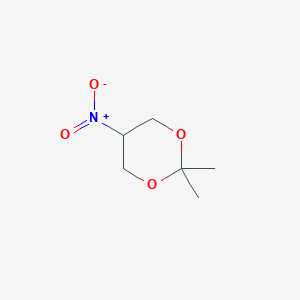

2,2-Dimethyl-5-nitro-1,3-dioxane

Description

Historical Context and Significance of 1,3-Dioxane (B1201747) Derivatives in Chemical Research

The 1,3-dioxane framework, a cyclic acetal (B89532), has a rich history in organic chemistry, primarily recognized for its role as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.dewikipedia.org This application became a standard transformation in multi-step organic synthesis due to the stability of the 1,3-dioxane ring under a variety of reaction conditions, including basic, reductive, and oxidative environments. thieme-connect.de The acetal linkage is, however, readily cleaved under acidic conditions, allowing for the deprotection of the carbonyl or diol functionality when needed. thieme-connect.de

Beyond their use as protecting groups, 1,3-dioxane derivatives are integral structural motifs in a number of natural products, showcasing their biological relevance. thieme-connect.de The conformational analysis of the 1,3-dioxane ring, which preferentially adopts a chair-like conformation similar to cyclohexane, has also been a subject of intense academic study. utdallas.edu These conformational preferences are crucial in stereocontrolled synthesis, where the rigid chair structure can be used to direct the stereochemical outcome of reactions at or near the dioxane ring.

Role of Nitro-Substituted Organic Compounds in Synthetic Chemistry

Nitro-substituted organic compounds are remarkably versatile intermediates in organic synthesis, a role that has expanded significantly from their historical use as precursors for amines. scispace.com The powerful electron-withdrawing nature of the nitro group (—NO₂) activates adjacent carbon atoms, facilitating a wide range of carbon-carbon bond-forming reactions. scispace.commdpi.com Key reactions, such as the Henry reaction (nitro-aldol reaction) and Michael additions of nitroalkanes, are fundamental tools for constructing complex molecular architectures. mdpi-res.compsu.edu

The nitro group itself is a versatile functionality that can be transformed into a plethora of other functional groups, including amines, oximes, and ketones (via the Nef reaction). mdpi-res.comnih.gov This synthetic flexibility makes nitro compounds valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. nih.govgoogle.com In heterocyclic chemistry, the introduction of a nitro group can significantly influence the reactivity and electronic properties of the ring system, opening up avenues for further functionalization. semanticscholar.org

Structural Specificity and Research Relevance of 2,2-Dimethyl-5-nitro-1,3-dioxane

This compound is a molecule that combines the structural features of both a 1,3-dioxane and a nitroalkane. The 2,2-dimethyl substitution pattern locks the acetal portion of the ring, derived from acetone (B3395972). The key feature of this molecule is the nitro group at the C5 position. This substitution pattern is of particular interest for several reasons.

The presence of the nitro group on the 1,3-dioxane ring suggests its potential use in a variety of synthetic transformations. The acidic proton alpha to the nitro group can be removed to form a nitronate, a powerful nucleophile for reactions such as the Henry reaction. Furthermore, the nitro group can be reduced to an amine, providing a route to 5-amino-2,2-dimethyl-1,3-dioxane derivatives, which are useful building blocks for more complex molecules.

The conformational analysis of 5-substituted 1,3-dioxanes has been a subject of considerable research. The conformational preference of the nitro group at the C5 position (axial vs. equatorial) will significantly impact the molecule's reactivity and its interactions with other reagents. researchgate.net

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound and related compounds is driven by the desire to explore new synthetic methodologies and to create novel molecular building blocks. The primary objectives of research in this area include:

Development of efficient synthetic routes: The synthesis of this compound itself is a key area of investigation, often involving the nitration of a suitable precursor or the condensation of a nitro-diol with acetone.

Exploration of its reactivity: Researchers are interested in how the interplay between the 1,3-dioxane ring and the nitro group influences the molecule's reactivity, particularly in stereoselective reactions.

Application as a synthetic intermediate: A major focus is on utilizing this compound as a starting material for the synthesis of more complex and potentially biologically active molecules, such as novel heterocycles.

Conformational and stereochemical studies: Understanding the three-dimensional structure and conformational dynamics of this molecule is crucial for predicting and controlling its behavior in chemical reactions.

Detailed Research Findings

While specific research exclusively focused on this compound is somewhat limited, a broader look at related 5-nitro-1,3-dioxane (B6597036) derivatives provides valuable insights into its synthesis, properties, and potential applications.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several routes. One common method involves the condensation of 2-nitro-1,3-propanediol with acetone or its equivalent, typically under acidic catalysis. The resulting compound is a stable, crystalline solid.

The chemical properties of this compound are dominated by the reactivity of the nitro group. It can undergo reduction to the corresponding amine, 5-amino-2,2-dimethyl-1,3-dioxane, a valuable synthetic intermediate. Furthermore, the acidic proton at the C5 position allows for the formation of a nitronate anion, which can participate in various carbon-carbon bond-forming reactions.

Spectroscopic Data

Table 1: Representative ¹H NMR Data for a Related 5-Nitro-1,3-Dioxane Derivative (Data for (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 1.45 | s | CH₃ |

| 1.50 | s | CH₃ |

| 3.80 | d | O-CH₂ (axial) |

| 4.60 | d | O-CH₂ (equatorial) |

| 4.20 | s | CH₂OH |

Table 2: Representative ¹³C NMR Data for a Related 5-Nitro-1,3-Dioxane Derivative (Data for (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol)

| Chemical Shift (ppm) | Assignment |

| 22.0 | CH₃ |

| 25.5 | CH₃ |

| 65.0 | O-CH₂ |

| 68.0 | CH₂OH |

| 90.0 | C-NO₂ |

| 100.0 | C(CH₃)₂ |

Table 3: Representative IR Spectroscopy Data for a Related 5-Nitro-1,3-Dioxane Derivative (Data for (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol)

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretch |

| ~2980 | C-H stretch (aliphatic) |

| ~1550 | N-O stretch (asymmetric) |

| ~1370 | N-O stretch (symmetric) |

| ~1100 | C-O stretch (acetal) |

Table 4: Representative Mass Spectrometry Data

| m/z | Interpretation |

| [M+H]⁺ | Molecular ion peak |

| [M-NO₂]⁺ | Loss of nitro group |

| [M-CH₃]⁺ | Loss of a methyl group |

Conformational Analysis

The 1,3-dioxane ring of this compound is expected to exist predominantly in a chair conformation. The large and electron-withdrawing nitro group at the C5 position can occupy either an axial or an equatorial position. The conformational equilibrium is influenced by a balance of steric and stereoelectronic effects. While a bulky group generally prefers the equatorial position to minimize 1,3-diaxial interactions, the stereoelectronic effects associated with the nitro group can also play a significant role. researchgate.net Computational studies on related 5-substituted 1,3-dioxanes have shown that the energy difference between the axial and equatorial conformers can be small, and the preferred conformation can be influenced by the solvent and other substituents on the ring. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-5-nitro-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-6(2)10-3-5(4-11-6)7(8)9/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHMJKUCBVSLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446729 | |

| Record name | 2,2-dimethyl-5-nitro-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4064-87-3 | |

| Record name | 2,2-dimethyl-5-nitro-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for 2,2 Dimethyl 5 Nitro 1,3 Dioxane

Foundational Synthetic Pathways

Synthesis from Nitroisobutylglycerol and Related Precursors

A foundational route to 2,2-dimethyl-5-nitro-1,3-dioxane involves the use of precursors like 2,2-dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane. In a typical procedure, 2,2-dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane is treated with a sodium hydroxide (B78521) solution and heated. google.com Subsequent cooling and acidification with acetic acid lead to the precipitation of this compound. google.com This method has demonstrated high yields, with one instance reporting a 92% yield of the final product with a melting point of 60-61°C. google.com

| Starting Material | Reagents | Temperature | Yield | Reference |

| 2,2-Dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane | 10% Sodium Hydroxide, Acetic Acid | 60°C then 5°C | 92% | google.com |

Condensation Reactions Involving Tris(hydroxymethyl)nitromethane (B93346) and Acetone (B3395972)

Another significant synthetic pathway involves the condensation reaction between tris(hydroxymethyl)nitromethane and acetone. google.com This reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate. The process begins by dissolving tris(hydroxymethyl)nitromethane in acetone, followed by the addition of the catalyst, which can cause a temperature increase. google.com The resulting product, 2,2-dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane, can then be isolated and further processed as described in the previous section. One documented procedure reports a yield of 88% for this intermediate. googleapis.com

| Reactant 1 | Reactant 2 | Catalyst | Yield (Intermediate) | Reference |

| Tris(hydroxymethyl)nitromethane | Acetone | Boron Trifluoride Etherate | 88% | googleapis.com |

Preparations from 2-Bromo-2-nitropropane-1,3-diol and Formaldehyde (B43269)

The synthesis of related compounds can also start from 2-bromo-2-nitropropane-1,3-diol, commonly known as bronopol (B193717). prepchem.comatamanchemicals.com While not a direct synthesis of this compound, the chemistry of bronopol is relevant as it is a nitro-containing 1,3-diol. The synthesis of a related bromo-analogue, 5-bromo-2,2-dimethyl-5-nitro-1,3-dioxane, has been achieved by reacting 2-bromo-2-nitropropane-1,3-diol with acetone. prepchem.com This reaction also utilizes boron trifluoride etherate as a catalyst. prepchem.com The formation of bronopol itself often involves the reaction of nitromethane (B149229) with formaldehyde in the presence of a base, followed by bromination. atamanchemicals.comgoogle.com

Advanced Synthetic Approaches and Process Optimization

Strategic Application of Oxidation Reactions in Synthesis

While not a direct method for the synthesis of this compound itself, oxidation reactions are strategically important in the synthesis of related and precursor molecules. For example, the synthesis of 2,2-dimethyl-1,3-dioxan-5-one (B43941) can be achieved through the oxidation of an intermediate, 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane, using sodium periodate. chemicalbook.com This highlights the utility of oxidative transformations in modifying the functional groups within the dioxane ring system, which could be a strategic consideration in designing alternative synthetic routes.

Green Chemistry Approaches in Synthetic Design

The integration of green chemistry principles into the synthesis of dioxane derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient methods.

One key green approach is the move towards solvent-free or aqueous reaction media. For instance, the synthesis of 5-bromo-5-nitro-1,3-dioxane (B1667936), a closely related analogue, can be successfully performed through the acetalization of 2-bromo-2-nitro-1,3-propanediol with paraformaldehyde in an aqueous medium, completely avoiding organic solvents. google.com In this process, aqueous sulfuric acid serves a dual role: it acts as a catalyst and sequesters the water produced during the reaction, which shifts the equilibrium towards the product and prevents hydrolysis. google.com This method highlights a significant green advantage by eliminating the need for volatile and often toxic organic solvents.

Furthering the green methodology, solvent-free condensation reactions have been developed for related heterocyclic compounds. A notable example is the synthesis of various pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidinetetraone and 4-arylacridinedione derivatives, which can be prepared via condensation reactions under solvent-free conditions. researchgate.net Another green method involves the Knoevenagel condensation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with 2-nitrobenzaldehyde (B1664092) using ultrasonic radiation in water, a technique that often leads to shorter reaction times and higher yields while using an environmentally benign solvent. nih.gov These examples demonstrate the potential for applying similar energy-efficient and solvent-minimized conditions to the synthesis of this compound.

Catalytic Systems and Reaction Condition Tuning for Enhanced Yield and Selectivity

The choice of catalyst and the fine-tuning of reaction parameters are critical for maximizing the yield and selectivity of the synthesis of this compound and its derivatives.

In the synthesis of related dioxane structures, both Brønsted and Lewis acids have proven effective as catalysts. For the synthesis of 5-bromo-5-nitro-1,3-dioxane from 2-bromo-2-nitro-1,3-propanediol, aqueous sulfuric acid is an effective catalyst. google.com The reaction conditions can be further optimized; for example, the addition of hydrogen bromide as a co-catalyst can lead to a reduction in reaction times. google.com The molar ratio of the diol to the acid catalyst is typically maintained in the range of 1:0.6 to 1:0.8 to ensure efficiency. google.com

The synthesis of Meldrum's acid, another 1,3-dioxane (B1201747) derivative, also showcases the importance of catalyst selection and condition optimization. One method employs iodine as a catalyst for the reaction between malonic acid and acetone, with acetic anhydride (B1165640) as a condensing agent. researchgate.net Optimization of this reaction found ideal conditions to be a 1.0:1.1 molar ratio of malonic acid to acetone, at a temperature of 30°C for 3.0 hours, which resulted in a product yield of up to 77.1%. researchgate.net

The table below summarizes optimized catalytic systems and conditions for related dioxane syntheses, illustrating the principles of reaction tuning.

| Product | Reactants | Catalyst | Key Reaction Conditions | Yield |

| 5-Bromo-5-nitro-1,3-dioxane | 2-Bromo-2-nitro-1,3-propanediol, Paraformaldehyde | Aqueous H₂SO₄ (HBr as co-catalyst) | No organic solvent; Molar ratio of diol to H₂SO₄ is 1:0.6 to 1:0.8. google.com | High Yield. google.com |

| 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) | Malonic acid, Acetone | Iodine | n(malonic acid):n(acetone) = 1.0:1.1; 30°C; 3.0 h. researchgate.net | 77.1%. researchgate.net |

| Functionalized Cyclohexene Derivative | 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane, N-phenylmaleimide | p-Toluenesulfonic acid·H₂O | Toluene solvent; 200°C. nih.gov | 89%. nih.gov |

Furthermore, in reactions involving dioxane derivatives, such as the reduction of the nitro group in this compound to an amine, the catalytic system is crucial. The use of 5% Palladium on carbon (Pd/C) with ammonium (B1175870) formate (B1220265) in methanol (B129727) under reflux for three hours provides an efficient route to 2,2-dimethyl-5-amino-1,3-dioxane with a 70% yield. prepchem.com

Stereochemical Considerations in Synthetic Route Selection

The stereochemistry of the 1,3-dioxane ring is a critical aspect of synthetic design, as the spatial arrangement of substituents can significantly influence the molecule's properties and reactivity. The 1,3-dioxane ring typically adopts a chair conformation, but other conformations like boat or twist-boat are possible, especially in more complex systems. nih.govnih.gov

For this compound, the key stereochemical feature is the orientation of the nitro group at the C5 position, which can be either axial or equatorial. The selection of the synthetic route can control this outcome. The synthesis generally proceeds from 2-nitro-1,3-propanediol. If a specific stereoisomer of the starting diol is used, and the cyclization reaction proceeds in a stereospecific manner, then a specific stereoisomer of the final product can be obtained.

Studies on related 1,3-dioxan-5-ones have shown that stereochemical outcomes can be rationalized and controlled. nih.gov For example, in α,α'-annelation reactions, the stereoselectivity is governed by steric and stereoelectronic interactions within intermediate boat-like conformations of the 1,3-dioxane ring. nih.gov This highlights that understanding the conformational dynamics of the ring during the reaction is essential for predicting and controlling the stereochemistry of the product.

The synthesis of biologically active molecules containing the 2-amino-1,3-diol motif, which is structurally related to the core of this compound (after reduction of the nitro group and considering the diol precursor), often requires stringent stereocontrol. beilstein-journals.org Synthetic strategies for these compounds frequently involve the stereoselective construction of the core moiety, for instance, through a stereoselective aminohydroxylation process. beilstein-journals.org These approaches underscore the importance of selecting a synthetic route that can establish the desired relative stereochemistry at multiple centers. In the case of this compound, this would translate to controlling the orientation of the C5-nitro group relative to other substituents on the dioxane ring.

Chemical Reactivity and Transformation Mechanisms of 2,2 Dimethyl 5 Nitro 1,3 Dioxane

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the molecule, particularly at the C-5 position to which it is attached.

Reduction of the Nitro Group to Amine Derivatives

The conversion of the nitro group to an amine is a fundamental transformation for this class of compounds. Aliphatic nitro compounds can be reduced to their corresponding amines through various established methods, with catalytic hydrogenation being one of the most common. wikipedia.orgcommonorganicchemistry.com This process typically involves hydrogen gas in the presence of a metal catalyst.

A specific method for the reduction of 2,2-dimethyl-5-nitro-1,3-dioxane involves transfer hydrogenation. For instance, using 5% Palladium on carbon (Pd/C) as a catalyst with ammonium (B1175870) formate (B1220265) as the hydrogen source in refluxing methanol (B129727) results in the formation of 2,2-dimethyl-5-amino-1,3-dioxane with a good yield. prepchem.com Other reagents commonly employed for reducing aliphatic nitro groups to amines include iron metal in acetic acid and zinc dust with formic acid. wikipedia.org

| Reagent(s) | Conditions | Product | Yield |

|---|---|---|---|

| 5% Pd/C, Ammonium Formate | Methanol, Reflux, 3 hours | 2,2-Dimethyl-5-amino-1,3-dioxane | 70% prepchem.com |

| Catalytic Hydrogenation (e.g., Raney Nickel, PtO₂) | H₂ gas, Pressure | Aliphatic Amines | General Method wikipedia.orgcommonorganicchemistry.com |

| Iron (Fe) | Acetic Acid, Reflux | Aliphatic Amines | General Method wikipedia.org |

Nucleophilic Substitution Reactions at the Nitro-Bearing Carbon

Direct nucleophilic substitution of the nitro group at the C-5 position is generally challenging as the nitrite (B80452) ion (NO₂⁻) is a poor leaving group. However, functionalization at this position can be readily achieved when a better leaving group, such as a halogen, is also present. In the related compound 5-bromo-5-nitro-1,3-dioxane (B1667936), the bromine atom serves as an effective leaving group, making the C-5 carbon susceptible to nucleophilic attack. nih.govevitachem.com This allows for the introduction of various nucleophiles at this position, demonstrating a key pathway for the derivatization of the 5-nitro-1,3-dioxane (B6597036) scaffold. evitachem.com

Reactivity Towards Nitration and Formation of Polynitrated Dioxanes

The introduction of additional nitro groups directly onto the dioxane ring of this compound to form polynitrated species is not a commonly documented reaction. The existing electron-withdrawing nitro group deactivates the ring system, making further electrophilic nitration difficult. However, synthesis of more complex molecules containing multiple nitro groups is possible by using starting materials that already contain the desired functionalities. An example is 2,2-Dimethyl-5-nitro-5-[(2-nitrophenyl)methyl]-1,3-dioxane, which features a second nitro group on a phenyl substituent attached to the C-5 position, rather than directly on the dioxane ring itself. nih.gov

Reactions of the Dioxane Ring System

The 1,3-dioxane (B1201747) ring, being a cyclic acetal (B89532), exhibits characteristic reactivity, primarily involving cleavage under acidic conditions.

Ring-Opening and Hydrolysis Pathways

As a cyclic acetal, the 1,3-dioxane ring is generally stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions. thieme-connect.de This acid-catalyzed ring-opening reaction cleaves the acetal C-O bonds, resulting in the formation of a 1,3-diol and a carbonyl compound. For this compound, this pathway would yield 2-nitropropane-1,3-diol and acetone (B3395972). While this is a characteristic reaction of 1,3-dioxanes, some studies on related compounds like 5-bromo-5-nitro-1,3-dioxane suggest a degree of stability, noting that its antimicrobial activity is not primarily due to hydrolysis. nih.gov In metabolic contexts, however, ring-opening has been observed, with 5-bromo-5-nitro-1,3-dioxane being metabolized to 2-bromo-2-nitropropane-1,3-diol. cir-safety.org

Functionalization at C-5 Position

The C-5 position of the dioxane ring is a primary site for introducing chemical diversity. Various derivatives have been synthesized by modifying the substituents at this carbon. This functionalization can occur alongside the nitro group, leading to a range of 5-substituted-5-nitro-1,3-dioxanes. For example, the synthesis of (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol (B3052870) involves the presence of both a nitro group and a hydroxymethyl group at the C-5 position. chemicalbook.comnih.gov Another key derivative is 5-bromo-5-nitro-1,3-dioxane, which is synthesized from 2-bromo-2-nitropropane-1,3-diol and is important for its antimicrobial properties and as a synthetic intermediate. nih.govprepchem.com

| Substituent(s) at C-5 | Compound Name |

|---|---|

| -NO₂ | This compound nih.gov |

| -Br, -NO₂ | 5-Bromo-2,2-dimethyl-5-nitro-1,3-dioxane evitachem.com |

| -CH₂OH, -NO₂ | (2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol nih.gov |

| -NO₂, -CH₂(C₆H₄NO₂) | 2,2-Dimethyl-5-nitro-5-[(2-nitrophenyl)methyl]-1,3-dioxane nih.gov |

Condensation Reactions of Meldrum's Acid Derivatives and their Relevance

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a highly acidic cyclic compound known for its versatility in organic synthesis. clockss.orgwikipedia.org Its derivatives readily undergo Knoevenagel condensation with various aldehydes and ketones. This reaction typically proceeds by the attack of the nucleophilic C-5 of Meldrum's acid on the carbonyl carbon of the aldehyde or ketone. uitm.edu.myresearchgate.net

While direct condensation of this compound with Meldrum's acid is not the primary focus, the reactivity of Meldrum's acid derivatives is highly relevant. For instance, arylmethylidene Meldrum's acids, formed from the condensation of aromatic aldehydes and Meldrum's acid, are key intermediates. uitm.edu.mynih.gov These compounds can then react with various nucleophiles. For example, the reaction of 2,2-dimethyl-5-(3-nitrobenzylidene)-1,3-dioxane-4,6-dione with N,N'-diphenyldithiomalondiamide results in a complex mixture of Michael addition and heterocyclization products. nih.gov

The general scheme for the Knoevenagel condensation is as follows:

The relevance of these reactions lies in the ability to construct complex molecular frameworks. The resulting products from these condensations can serve as precursors for a variety of heterocyclic compounds and other intricate organic molecules.

Formation of Complex Molecular Architectures

The unique structure of this compound facilitates its use as a building block in the synthesis of more complex molecules, including spirocyclic systems, substituted benzene (B151609) derivatives, and products of multi-component reactions.

A notable application of this compound is in the synthesis of spirocyclic compounds through radical nucleophilic substitution (SRN1) reactions. For instance, the synthesis of spiro[(2,2-dimethyl- researchgate.netnih.gov-dioxane)-5,2′-(2′,3′-dihydroindole)] has been achieved using 5-(hydroxymethyl)-2,2-dimethyl-5-nitro-1,3-dioxane as a starting material. researchgate.net In this process, the nitro group is essential for the initiation of the radical chain reaction. The reaction proceeds via the formation of a radical anion intermediate, which then eliminates the nitro group to form a nucleophilic radical that can attack an electrophile, leading to the formation of the spirocyclic system. researchgate.net

The general mechanism for an SRN1 reaction involving a nitroalkane is depicted below:

This methodology provides a powerful tool for the construction of complex spirocyclic frameworks, which are prevalent in many natural products and biologically active molecules. nih.govnih.gov

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govrug.nl These reactions are of great interest in medicinal chemistry and drug discovery due to their ability to rapidly generate libraries of structurally diverse molecules. nih.govmdpi.com

While specific multi-component reactions directly employing this compound as a primary component are not prominently featured in the searched literature, the principles of MCRs can be applied to its derivatives. For example, derivatives of Meldrum's acid, which shares the 2,2-dimethyl-1,3-dioxane (B13969650) core, are known to participate in MCRs. mdpi.com The reactivity of the nitro group in this compound could potentially be harnessed in novel MCRs to create complex nitrogen-containing heterocyclic structures.

The following table summarizes the types of reactions discussed and their relevance to the chemistry of this compound.

| Reaction Type | Reactants | Products | Relevance |

| Knoevenagel Condensation | Meldrum's acid derivatives, Aldehydes/Ketones | Arylmethylidene Meldrum's acids | Synthesis of complex precursors for heterocycles. uitm.edu.mynih.gov |

| SRN1 Reaction | 5-(hydroxymethyl)-2,2-dimethyl-5-nitro-1,3-dioxane, Benzyl chlorides | Spiro[(2,2-dimethyl- researchgate.netnih.gov-dioxane)-5,2′-(2′,3′-dihydroindole)] | Formation of complex spirocyclic systems. researchgate.net |

| Multi-Component Reactions | Various (e.g., aldehydes, amines, isocyanides) | Diverse and complex molecules | Potential for rapid synthesis of libraries of novel compounds. nih.govmdpi.com |

Structural Elucidation and Spectroscopic Characterization of 2,2 Dimethyl 5 Nitro 1,3 Dioxane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,2-dimethyl-5-nitro-1,3-dioxane, ¹H and ¹³C NMR provide fundamental information about the proton and carbon skeletons, while advanced techniques confirm these assignments.

¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The dioxane ring's protons at the C4 and C6 positions typically exhibit complex splitting patterns due to their diastereotopic nature, appearing as distinct axial and equatorial signals. researchgate.net

The key proton signals can be assigned as follows:

Gem-dimethyl Protons (C2-CH₃): The two methyl groups attached to C2 are chemically equivalent and appear as a sharp singlet in the upfield region of the spectrum.

Methylene (B1212753) Protons (C4-H and C6-H): The four protons on the C4 and C6 carbons of the dioxane ring are non-equivalent. They typically present as a set of doublets or more complex multiplets, corresponding to the axial and equatorial positions. chemicalbook.com

Methine Proton (C5-H): The single proton at the C5 position, attached to the same carbon as the nitro group, will appear as a distinct multiplet, with its chemical shift significantly influenced by the electron-withdrawing nitro group.

For related derivatives, such as 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane, the proton signals shift accordingly. For instance, the methylene protons of the hydroxymethyl group appear as a singlet, and the protons on the dioxane ring show characteristic doublet signals. chemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts for 1,3-Dioxane (B1201747) Derivatives This table is interactive. You can sort and filter the data.

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 2,2-dimethyl-1,3-dioxan-5-one (B43941) | C4/C6 -CH₂- | 4.15 | s |

| 2,2-dimethyl-1,3-dioxan-5-one | C2 -(CH₃)₂ | 1.45 | s |

| 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane | C4/C6 -CH₂- (axial) | 3.60 | d |

| 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane | C4/C6 -CH₂- (equatorial) | 3.80 | d |

| 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane | C5 -CH₂OH | 3.53 | s |

| 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane | C2 -(CH₃)₂ | 1.41, 1.45 | s |

Data sourced from studies on related dioxane structures. chemicalbook.com

¹³C NMR Analysis for Carbon Frameworks

The ¹³C NMR spectrum provides a map of the carbon backbone of the molecule. In proton-decoupled ¹³C NMR, each unique carbon atom typically gives rise to a single peak, allowing for a direct count of non-equivalent carbons.

For this compound, the expected signals are:

Quaternary Carbon (C2): The carbon atom bonded to the two methyl groups and two oxygen atoms appears in the downfield region, characteristic of an acetal (B89532) carbon. docbrown.info

Gem-dimethyl Carbons (C2-CH₃): The two equivalent methyl carbons produce a single signal in the upfield region.

Methylene Carbons (C4 and C6): The two methylene carbons of the dioxane ring are equivalent due to molecular symmetry and appear as a single peak. docbrown.info

Methine Carbon (C5): The C5 carbon, directly attached to the electron-withdrawing nitro group, is shifted significantly downfield compared to the other ring carbons.

Table 2: Representative ¹³C NMR Chemical Shifts for 1,3-Dioxane Structures This table is interactive. You can sort and filter the data.

| Compound Structure | Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|---|

| 1,3-Dioxane | C2 | 94.3 |

| 1,3-Dioxane | C4/C6 | 66.9 |

| 1,3-Dioxane | C5 | 26.6 |

| 2,2-Dimethyl-1,3-dioxane-4,6-dione | C2 | ~100-105 |

| 2,2-Dimethyl-1,3-dioxane-4,6-dione | C4/C6 | ~160-170 (C=O) |

| 2,2-Dimethyl-1,3-dioxane-4,6-dione | C5 | ~30-40 |

Data compiled from general knowledge and spectral data for related compounds. docbrown.infochemicalbook.com

Advanced NMR Techniques (e.g., HSQC, ¹⁵N NMR) for Structural Confirmation

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional NMR technique correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would show cross-peaks connecting the ¹H signals of the C4/C6 methylene protons to the corresponding ¹³C signal, and the C5 methine proton to the C5 carbon signal. This provides definitive confirmation of the C-H connectivity within the molecule.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR is a powerful tool for studying nitrogen-containing compounds. A ¹⁵N NMR spectrum of this compound would show a signal in the characteristic region for nitro groups. The precise chemical shift would provide insight into the electronic environment of the nitro functionality, confirming its presence and offering data for comparison with other nitro compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by the vibrations of its key functional groups.

The most prominent and diagnostic peaks are associated with the nitro group:

Asymmetric NO₂ Stretch: A strong absorption band typically appears in the range of 1560-1540 cm⁻¹.

Symmetric NO₂ Stretch: A strong absorption band is expected in the 1350-1340 cm⁻¹ region.

Other important absorptions include:

C-H Stretching: Bands corresponding to the sp³ C-H bonds of the methyl and methylene groups appear around 2950-2850 cm⁻¹.

C-O Stretching: Strong bands associated with the C-O single bonds of the dioxane ether linkage are expected in the 1200-1000 cm⁻¹ range.

For derivatives like (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol (B3052870), an additional broad absorption band for the O-H stretch of the alcohol group would be observed around 3400 cm⁻¹. nih.gov

Table 3: Key IR Absorption Bands for this compound This table is interactive. You can sort and filter the data.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1540 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1350 - 1340 | Strong |

| Alkane (C-H) | Stretch | 2950 - 2850 | Medium-Strong |

| Ether (C-O) | Stretch | 1200 - 1000 | Strong |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to calculate the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry to confirm the compound's identity.

For this compound, the molecular formula is C₆H₁₁NO₄. The theoretical elemental composition is calculated based on its molecular weight (161.16 g/mol ). Experimental results from combustion analysis are expected to closely match these theoretical values to validate the purity and proposed formula of a synthesized sample. acs.org

Table 4: Theoretical Elemental Composition of C₆H₁₁NO₄ This table is interactive. You can sort and filter the data.

| Element | Symbol | Atomic Mass (g/mol) | Molar Mass Contribution (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 72.06 | 44.73% |

| Hydrogen | H | 1.008 | 11.088 | 6.88% |

| Nitrogen | N | 14.01 | 14.01 | 8.69% |

| Oxygen | O | 16.00 | 64.00 | 39.71% |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details.

Studies on related 1,3-dioxane derivatives show that the six-membered dioxane ring can adopt various conformations, such as a chair, boat, or twisted-boat. nih.govnih.gov For example, the crystal structure of a derivative, 2,2-dimethyl-5-[(3-nitroanilino)methylene]-1,3-dioxane-4,6-dione, reveals that its dioxane ring adopts a half-boat conformation. nih.govnih.gov In this structure, the C2 atom (the one between the two oxygen atoms) is significantly out of the plane formed by the other atoms in the ring. nih.govnih.gov

Such analysis would definitively establish the conformation of the this compound ring and the orientation of the nitro and dimethyl substituents (axial vs. equatorial).

Table 5: Representative Crystallographic Data for a 1,3-Dioxane Derivative This table is interactive. You can sort and filter the data.

| Parameter | Value |

|---|---|

| Compound | 2,2-Dimethyl-5-[(3-nitroanilino)methylene]-1,3-dioxane-4,6-dione |

| Molecular Formula | C₁₃H₁₂N₂O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.7900 (13) |

| b (Å) | 8.7699 (9) |

| c (Å) | 14.0614 (15) |

| β (°) | 113.8640 (10) |

| Volume (ų) | 1329.6 (2) |

Data from the crystallographic study of a related derivative. nih.gov

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The precise determination of bond lengths, bond angles, and torsion angles through single-crystal X-ray diffraction has been instrumental in understanding the three-dimensional architecture of various derivatives of this compound.

In the case of 2,2-dimethyl-5-[(3-nitro-anilino)methyl-ene]-1,3-dioxane-4,6-dione , the dioxane ring adopts a half-boat conformation. nih.gov A notable feature of this structure is the out-of-plane position of the carbon atom situated between the two oxygen atoms of the dioxane ring, which is displaced by 0.553(8) Å. nih.gov The benzene (B151609) ring in this molecule is significantly twisted relative to both the aminomethylene unit and the dioxane ring, with dihedral angles of 30.13(4)° and 35.89(4)°, respectively. nih.gov A smaller dihedral angle of 11.61(4)° is observed between the mean planes of the dioxane ring and the aminomethylene group, a conformation stabilized by an intramolecular hydrogen bond. nih.gov

For the derivative 2,2-dimethyl-5-(2-nitrobenzylidene)-1,3-dioxane-4,6-dione , the asymmetric unit of the crystal contains two independent molecules. In both molecules, the 1,3-dioxane-4,6-dione (B14002328) ring exists in a screw-boat conformation. nih.gov The dihedral angles between the best planes of the six-membered rings are 47.8(2)° and 49.8(2)°. nih.gov Furthermore, the dihedral angles between the p-nitrophenyl rings and the C=C double bond are 56.1(2)° for the first molecule and 60.5(2)° for the second molecule. nih.gov

Interactive Table: Selected Torsion Angles (Dihedral Angles) in Derivatives of this compound

| Compound | Description | Dihedral Angle (°) |

| 2,2-Dimethyl-5-[(3-nitro-anilino)methyl-ene]-1,3-dioxane-4,6-dione | Benzene ring vs. Aminomethylene unit | 30.13(4) |

| 2,2-Dimethyl-5-[(3-nitro-anilino)methyl-ene]-1,3-dioxane-4,6-dione | Benzene ring vs. Dioxane ring | 35.89(4) |

| 2,2-Dimethyl-5-[(3-nitro-anilino)methyl-ene]-1,3-dioxane-4,6-dione | Dioxane ring vs. Aminomethylene group | 11.61(4) |

| 2,2-Dimethyl-5-(2-nitrobenzylidene)-1,3-dioxane-4,6-dione (Molecule 1) | Best plane of six-membered rings | 47.8(2) |

| 2,2-Dimethyl-5-(2-nitrobenzylidene)-1,3-dioxane-4,6-dione (Molecule 2) | Best plane of six-membered rings | 49.8(2) |

| 2,2-Dimethyl-5-(2-nitrobenzylidene)-1,3-dioxane-4,6-dione (Molecule 1) | p-Nitrophenyl ring vs. C=C bond | 56.1(2) |

| 2,2-Dimethyl-5-(2-nitrobenzylidene)-1,3-dioxane-4,6-dione (Molecule 2) | p-Nitrophenyl ring vs. C=C bond | 60.5(2) |

Analysis of Hydrogen Bonding and Intermolecular Interactions in Crystal Lattices

The stability and packing of molecular crystals are significantly influenced by a network of intermolecular forces, with hydrogen bonding playing a pivotal role. chemrxiv.org The analysis of the crystal structures of this compound derivatives reveals the presence of both intramolecular and intermolecular hydrogen bonds, which are crucial in defining their molecular conformation and supramolecular assembly.

In the crystal structure of 2,2-dimethyl-5-[(3-nitro-anilino)methyl-ene]-1,3-dioxane-4,6-dione , an intramolecular N-H···O hydrogen bond is observed, which contributes to the stabilization of the molecular conformation. nih.gov This interaction is complemented by a network of weak intermolecular N-H···O and C-H···O interactions, which together build a three-dimensional framework. nih.gov

For 2,2-dimethyl-5-(2-nitrobenzylidene)-1,3-dioxane-4,6-dione , the crystal packing is characterized by six intermolecular C-H···O hydrogen bonds. nih.gov These interactions link the individual molecules, forming a supramolecular sheet that extends parallel to the c-axis of the crystal. nih.gov

The study of hydrogen bonding in related nitro-substituted compounds further underscores its importance. For instance, in certain nitrophthalic acid cocrystals, very strong O-H···O intramolecular hydrogen bonds have been identified. nih.gov The formation and strength of these bonds are influenced by factors such as steric repulsion from the nitro group and the basicity of adjacent functional groups. nih.gov The interplay between intramolecular hydrogen bonding and substituent effects can significantly impact the geometry and electronic properties of the molecule. nih.gov

Interactive Table: Hydrogen Bond Geometry in 2,2-dimethyl-5-(2-nitrobenzylidene)-1,3-dioxane-4,6-dione

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C3—H7···O5 | 0.93 | 2.43 | 2.7970(16) | 104 |

| C11—H10···O8 | 0.93 | 2.45 | 3.239(2) | 143 |

| C21—H13···O5(i) | 0.96 | 2.58 | 3.4188(17) | 145 |

| C16—H18···O12 | 0.93 | 2.54 | 2.8582(18) | 100 |

| C16—H18···O2(ii) | 0.93 | 2.55 | 3.4486(18) | 163 |

| C24—H21···O5(iii) | 0.93 | 2.48 | 3.3676(19) | 160 |

Symmetry codes: (i) x, y, z; (ii) x, y, z; (iii) x, y, z. Data from a study on 2,2-dimethyl-5-(2-nitrobenzylidene)-1,3-dioxane-4,6-dione. nih.gov

Computational Chemistry and Theoretical Investigations of 2,2 Dimethyl 5 Nitro 1,3 Dioxane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to model the electronic structure and energetic properties of 2,2-dimethyl-5-nitro-1,3-dioxane and related compounds. These methods allow for a detailed exploration of the molecule's potential energy surface.

The 1,3-dioxane (B1201747) ring is not planar and can adopt several conformations. Theoretical studies focus on identifying the most stable three-dimensional structures, known as energy minima. For substituted 1,3-dioxanes, the primary conformers of interest are the chair and various non-chair (twist or boat) forms.

Research on the conformational analysis of 5-bromo-5-nitro-1,3-dioxane (B1667936), a closely related compound, revealed that the potential energy surface has three distinct minima. journal-vniispk.ru The global minimum, representing the most stable structure, corresponds to the chair conformer where the nitro group is in an axial position. journal-vniispk.ru Other stable conformers identified include a chair form with an equatorial nitro group and a 2,5-twist conformation. journal-vniispk.ru The preference for an axial substituent in some 5-substituted 1,3-dioxanes can be a surprising result, often explained by specific stereoelectronic interactions that override simple steric hindrance. mit.edu

In other complex derivatives of 2,2-dimethyl-1,3-dioxane (B13969650), various conformations have been observed. For instance, crystal structure analysis has shown that some derivatives adopt a screw-boat or half-boat conformation. nih.govnih.govnih.gov The chair conformation, however, remains a common and often energetically favorable structure for the 1,3-dioxane ring system. nih.gov

| Compound Family | Identified Conformers | Most Stable Conformer (Global Minimum) | Source |

|---|---|---|---|

| 5-nitro-1,3-dioxane (B6597036) derivatives | Chair (axial-NO2), Chair (equatorial-NO2), 2,5-Twist | Chair with axial nitro group | journal-vniispk.ru |

| 2,2-Dimethyl-5-triphenyl-methyl-1,3-dioxane | Chair | Chair | nih.gov |

| Substituted 2,2-dimethyl-1,3-dioxane-4,6-diones | Screw-boat, Half-boat | Dependent on substitution | nih.govnih.govnih.gov |

Quantum chemical calculations are crucial for mapping the pathways of chemical reactions. By identifying and characterizing transition states—the highest energy points along a reaction coordinate—researchers can understand reaction mechanisms and predict kinetic feasibility.

The thermal decomposition of 5-nitro-1,3-dioxane compounds has been studied computationally. researchgate.net One proposed mechanism proceeds via a single-stage, 5-atom cyclic transition state. researchgate.net This pathway involves the breaking of the C5-N bond and the transfer of a hydrogen atom from the C6 position to an oxygen of the nitro group. researchgate.net This concerted step results in the formation of a 5-R-4H-1,3-dioxine and a nitrous acid (HNO₂) molecule. researchgate.net

Another type of reaction, the acid-catalyzed isomerization of 5,5-dimethyl-1,3-dioxane (B27643) to 2,2-dimethyl-3-methoxypropanal, has also been investigated. semanticscholar.org The proposed mechanism involves:

Protonation of a ring oxygen to form an oxonium ion.

Cleavage of a C-O bond to yield a more stable alkoxycarbenium ion.

Rearrangement of this ion via one or two successive hydride shifts.

Deprotonation to form the final aldehyde product.

Computational methods can predict key thermochemical properties of energetic compounds, providing insight into their stability and energy release characteristics. For the thermal decomposition of 5-nitro-5-R-1,3-dioxanes (where R = H, CH₃, Br), kinetic and thermodynamic parameters have been calculated using the M06-2X/6-311+G(d,p) level of theory. researchgate.netresearchgate.net These calculations yield values for activation energy (Ea), activation enthalpy (ΔH≠), activation entropy (ΔS≠), and activation free energy (ΔG≠).

The results indicate that the substituent at the C5 position has a significant effect on the reaction rate. researchgate.net For example, a methyl group (CH₃) at this position accelerates the decomposition compared to a hydrogen atom. researchgate.net

| Substituent (R) | Activation Energy (Ea) (kJ/mol) | Activation Free Energy (ΔG≠) (kJ/mol) | Activation Entropy (ΔS≠) (J/mol·K) |

|---|---|---|---|

| H | 212.1 | 204.6 | 5.9 |

| Methyl (CH₃) | 205.3 | 194.4 | 12.4 |

| Bromo (Br) | 204.3 | 199.3 | 8.9 |

Molecular Dynamics Simulations

While quantum mechanics is ideal for static structures and reaction barriers, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the motions of atoms and molecules over time, providing a view of conformational flexibility and intermolecular interactions.

The existence of multiple low-energy conformers, such as the axial-chair, equatorial-chair, and twist forms, implies that this compound is a flexible molecule. journal-vniispk.ru Molecular dynamics simulations can explore the transitions between these stable states and the pathways of conformational isomerization. researchgate.net Studies on similar 1,3-dioxa-2-silacyclohexanes show that at room temperature, twist conformations can readily transform into the more stable chair forms. researchgate.net This dynamic equilibrium between different shapes is a key feature of the molecule's behavior and can influence its reactivity.

The solvent environment can have a profound impact on the conformational equilibrium and reactivity of a molecule. frontiersin.org In solution, solvent molecules interact with the solute, potentially stabilizing one conformer over another. frontiersin.orgresearchgate.net

Computational studies on the thermal decomposition of 5-nitro-5-R-1,3-dioxanes showed that the reaction is favored when carried out in dimethyl sulfoxide (B87167) (DMSO) compared to the gas phase. researchgate.netresearchgate.net For the 5-methyl substituted analogue, the reaction rate in DMSO was calculated to be over 80 times faster than in the gas phase, highlighting a significant solvent effect. researchgate.net

Studies of the related 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane demonstrated how different solvents shift the conformational balance. researchgate.net

In benzene (B151609) and DMSO , the chair conformer with an equatorial hydroxymethyl group is dominant.

In the gas phase , chloroform , and water , the chair conformer with an axial hydroxymethyl group is preferred. researchgate.net

These shifts are driven by intermolecular interactions between the solute and solvent molecules. In crystal structures of related compounds, weak intermolecular hydrogen bonds of the C-H···O type are observed, which help to build a three-dimensional framework. nih.govnih.gov Such non-covalent interactions are critical in determining both the solid-state packing and the conformational preferences in solution.

Spectroscopic Property Prediction from Theoretical Models

The prediction of spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies using theoretical models is a cornerstone of modern computational chemistry. These methods allow for the elucidation of molecular structure and electronic environments. For a molecule like this compound, computational approaches can provide valuable insights that complement experimental data.

Ab initio and DFT calculations have become powerful tools for the accurate prediction of NMR chemical shifts. rsc.orgnih.govresearchgate.net The general approach involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors, from which the chemical shifts are derived. The choice of theoretical method and basis set is crucial for obtaining results that correlate well with experimental values. nih.gov

For instance, studies on various organic molecules have demonstrated that methods like Gauge-Including Atomic Orbital (GIAO) coupled with DFT functionals such as B3LYP or M06-2X can yield reliable predictions for ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The accuracy of these predictions is often enhanced by using larger basis sets, such as the 6-311+G(d,p) set, and by considering the effects of the solvent, often through models like the Polarizable Continuum Model (PCM).

While specific calculated NMR data for this compound is not readily found, we can infer the expected chemical shifts based on related structures and the known effects of substituents on the 1,3-dioxane ring. The presence of the electron-withdrawing nitro group at the C5 position is expected to significantly deshield the neighboring protons and carbons. The gem-dimethyl group at the C2 position will have a characteristic singlet in the ¹H NMR spectrum and will influence the shielding of the ring carbons.

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts of this compound, based on general principles and data from similar structures, is presented below. These values are illustrative and would require specific DFT calculations for validation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a hypothetical representation based on known chemical shift trends and requires verification through specific computational studies.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-CH₃ | ~1.4 - 1.6 | ~20 - 25 |

| C4/C6-H | ~4.0 - 4.5 | ~65 - 70 |

| C5-H | ~4.8 - 5.2 | ~85 - 90 |

| C2 | - | ~98 - 102 |

| C4/C6 | - | ~65 - 70 |

Theoretical vibrational frequency calculations are instrumental in assigning the absorption bands observed in an experimental IR spectrum. These calculations are typically performed at the same level of theory used for geometry optimization. The output provides the frequencies of the normal modes of vibration and their corresponding intensities.

A computational study on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds (where R=CH₃ is a close analog to the target molecule) performed vibrational frequency calculations using the M06-2X functional with the 6-311+G(d,p) basis set. researchgate.net These calculations were used to characterize the stationary points on the potential energy surface. researchgate.net The same methodology can be applied to predict the IR spectrum of this compound.

The IR spectrum of this compound is expected to be characterized by several key vibrational modes. The most prominent of these would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found in the regions of 1560-1520 cm⁻¹ and 1360-1330 cm⁻¹, respectively. The C-O-C stretching vibrations of the dioxane ring would also give rise to strong absorptions, usually in the 1200-1000 cm⁻¹ range. The C-H stretching vibrations of the methyl and methylene (B1212753) groups will appear in the 3000-2850 cm⁻¹ region.

Below is a data table illustrating the expected key vibrational frequencies for this compound based on calculations for analogous structures.

Table 2: Predicted Key Vibrational Frequencies for this compound This table presents expected frequencies based on computational studies of similar compounds and requires specific calculations for validation.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| NO₂ Asymmetric Stretch | 1560 - 1520 | Strong |

| NO₂ Symmetric Stretch | 1360 - 1330 | Strong |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium-Strong |

| C-O-C Stretch | 1200 - 1000 | Strong |

Applications in Advanced Materials and Synthetic Building Blocks

Precursors for Energetic Materials and High-Energy Additives

The high nitrogen and oxygen content inherent in the structure of 2,2-Dimethyl-5-nitro-1,3-dioxane makes it and its analogs attractive precursors for the synthesis of energetic materials. The nitro group is a well-known energetic functional group, and incorporating it into a heterocyclic ring can lead to compounds with high density and a favorable oxygen balance, which are critical parameters for explosives and propellants.

Research into nitroazole-based energetic materials demonstrates a strategy where nitrogen heterocycles are functionalized to create highly dense and oxygen-rich compounds. rsc.org This approach has yielded new families of materials with high densities, good thermal stabilities, and excellent detonation properties. rsc.org For instance, certain new energetic compounds have shown detonation properties comparable to the high explosive HMX. rsc.org While not directly starting from this compound, this research highlights the principle of using functionalized nitro-heterocycles to design next-generation energetic materials. The presence of the nitro group on the dioxane ring provides a foundational element for similar synthetic strategies.

A computational study on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds (where R = H, Br, CH3) provides insight into their stability, a key factor for energetic materials. researchgate.net The study indicates that the stability and decomposition pathways are influenced by substituents at the 5-position, which is crucial information for designing energetic materials with controlled and predictable performance. researchgate.net

Intermediates in the Synthesis of Complex Organic Molecules

The dioxane framework, combined with the reactive potential of the nitro group, establishes this compound as a valuable intermediate for constructing more complex molecular architectures.

Derivatives of 2,2-dimethyl-1,3-dioxane (B13969650) are key intermediates in the synthesis of various heterocyclic compounds, including medicinally important quinolones and indoles.

Quinolones: 5-Arylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones, which are derivatives of the dioxane structure, serve as crucial intermediates for synthesizing 4(1H)-quinolone derivatives through thermolysis. nih.gov The 4(1H)quinolone structure is of significant pharmacological interest. nih.gov An efficient synthetic route has also been developed for producing quinolones from Morita-Baylis-Hillman (MBH) acetates, which can undergo domino reactions to form the quinolone core under specific conditions, such as in the presence of oxygen. nih.gov

Indoles: A concise synthesis of the spiro[(2,2-dimethyl- researchgate.netopenmedicinalchemistryjournal.com-dioxane)-5,2′-(2′,3′-dihydroindole)] nucleus has been reported starting from 5-(hydroxymethyl)-2,2-dimethyl-5-nitro-1,3-dioxane. researchgate.net This demonstrates a direct use of a derivative of the title compound as a scaffold to build a complex indole-containing structure. researchgate.net Furthermore, 5-[(Indol-2-on-3-yl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-diones have been synthesized as potential aldose reductase inhibitors, showcasing the role of the dioxane moiety in constructing bioactive indole (B1671886) derivatives. acs.org The functionalization of the indole benzene (B151609) ring, a traditionally challenging task, has been achieved through methods like iridium-catalyzed allylic alkylation, highlighting the advanced strategies used to build complex indoles. acs.orgacs.org

The table below summarizes examples of heterocyclic scaffolds constructed using dioxane derivatives.

| Target Heterocycle | Dioxane-based Intermediate | Synthetic Approach | Reference |

| 4(1H)-Quinolone | 5-Arylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione | Thermolysis | nih.gov |

| Dihydroquinolines | Morita-Baylis-Hillman acetates | Domino Reaction / SNAr Cyclization | nih.gov |

| Spiro-dihydroindole | 5-(hydroxymethyl)-2,2-dimethyl-5-nitro-1,3-dioxane | SRN1 Reaction Conditions | researchgate.net |

| Indol-2-one Derivative | 5-[(Indol-2-on-3-yl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione | Synthesis from isatins and Meldrum's acid | acs.org |

The structural features of dioxane derivatives make them suitable for use in advanced synthetic methodologies like domino reactions and multi-component reactions, which are foundational to combinatorial chemistry.

An efficient route to highly substituted dihydroquinolines and dihydronaphthyridines utilizes a domino reaction of Morita-Baylis-Hillman (MBH) acetates with primary amines. nih.gov This process involves a sequence of reactions (SN2' displacement, double bond equilibration, and SNAr cyclization) in a single pot, which is a hallmark of efficient reaction design for building molecular libraries. nih.gov

Similarly, the synthesis of various biologically important pyrimido- and acridinedione derivatives has been achieved through a condensation reaction of aryl aldehydes, ammonium (B1175870) acetate, and active methylene (B1212753) compounds like 1,3-dimethylbarbituric acid or dimedone. researchgate.net Such multi-component reactions are highly valued in combinatorial chemistry for their ability to rapidly generate a diverse range of complex molecules from simple precursors. researchgate.net

Development of Novel Synthetic Reagents and Catalysts

While this compound is primarily used as a building block or precursor, its derivatives can act as reagents in specific transformations. For example, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent in organic synthesis. chemicalbook.com Its alkylidene derivatives are effective dienophiles in Diels-Alder reactions, and its high acidity allows it to serve as a synthetic equivalent for malonic esters. chemicalbook.com

Although the direct conversion of this compound into a catalyst is not widely reported, the synthesis of novel catalysts is a constantly evolving field. For instance, the development of iridium-phosphoramidite complexes for the enantioselective allylation of indoles demonstrates how new catalytic systems are designed for specific, challenging transformations. acs.org

Applications in Non-Aqueous Solvent Systems and Green Chemistry

The principles of green chemistry encourage the use of safer, bio-based solvents and solvent-free reaction conditions to reduce environmental impact. The dioxane family of compounds is relevant in this context.

A process for preparing 5-bromo-5-nitro-1,3-dioxane (B1667936) has been developed that proceeds by reacting 2-bromo-2-nitro-1,3-propanediol with paraformaldehyde in the absence of an organic solvent, using aqueous sulfuric acid as the catalyst. google.com This method reduces waste by avoiding organic solvents and allows for the recycling of the acid catalyst, representing a greener synthetic route. google.com

Furthermore, research into 1,3-dioxolane (B20135) compounds, which are structurally related to 1,3-dioxanes, proposes their use as bio-based reaction media. rsc.org These solvents can be prepared from green precursors like lactic acid and formaldehyde (B43269) and exhibit properties similar to traditional polar aprotic solvents, making them viable green replacements. rsc.org This suggests a potential, though not yet explicitly studied, application for this compound or its derivatives within green solvent systems, pending evaluation of their specific physical and environmental properties against established green chemistry metrics. semanticscholar.org

Environmental Behavior and Degradation Pathways Excluding Toxicity Profiles

Stability and Persistence in Aqueous Environments

The persistence of 2,2-Dimethyl-5-nitro-1,3-dioxane in water is a critical factor in determining its potential environmental impact. This is governed by its resistance to breakdown through chemical and biological processes.

The hydrolysis of this compound, or the breakdown of the compound by reaction with water, is a key degradation pathway. The stability of the 1,3-dioxane (B1201747) ring is known to be pH-dependent. Generally, 1,3-dioxanes are stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. This acid-catalyzed hydrolysis involves the cleavage of the acetal (B89532) linkage.

While specific data for this compound is not available, studies on other 1,3-dioxane derivatives indicate that the rate of hydrolysis increases with decreasing pH. For instance, the hydrolysis of related nitroalkanes is catalyzed by strong acids. europa.eu Therefore, it can be inferred that in acidic aquatic environments, this compound would be less persistent, breaking down into its constituent components. Conversely, in neutral to alkaline waters, its persistence is expected to be significantly higher.

Table 1: Predicted Hydrolytic Stability of this compound at Different pH Conditions

| pH Condition | Predicted Stability | Rationale |

| Acidic (pH < 7) | Low | Acid-catalyzed hydrolysis of the 1,3-dioxane ring is a known degradation pathway for this class of compounds. |

| Neutral (pH = 7) | Moderate to High | The rate of hydrolysis is generally slower at neutral pH. |

| Basic (pH > 7) | High | 1,3-Dioxanes are generally stable under basic conditions. |

This table is based on general principles of 1,3-dioxane chemistry due to the absence of specific data for this compound.

Several factors in the environment can influence the degradation rate of this compound. These include:

Sunlight (Photodegradation): While direct photodegradation data for this specific compound is unavailable, nitroaromatic compounds can undergo phototransformation. nist.gov The presence of the nitro group could make the molecule susceptible to photochemical reactions, potentially leading to its degradation in sunlit surface waters. The UV/H2O2 process has been shown to be effective in degrading nitroaromatic compounds in aqueous solutions. nist.gov

Microbial Activity (Biodegradation): The biodegradability of this compound is complex. The nitro group can make the compound more resistant to oxidative degradation by some microorganisms. ssbodisha.ac.in However, other microbial systems have evolved to utilize nitro-substituted compounds. researchgate.net Anaerobic bacteria, for instance, can reduce the nitro group, initiating the degradation process. researchgate.net The presence of the dimethyl substitution on the dioxane ring might also influence microbial accessibility and degradation rates.

Temperature: Higher temperatures generally increase the rates of both chemical (hydrolysis) and biological degradation processes.

Presence of Other Chemicals: The presence of other organic compounds and nutrients in the environment can affect the microbial populations and their ability to degrade this compound.

Potential Transformation Products and Metabolites in Environmental Systems

In the environment, this compound can be transformed into various other compounds through abiotic and biotic processes.

Based on the known degradation pathways of related compounds, the following transformation products could be anticipated:

Hydrolysis Products: Acid-catalyzed hydrolysis would likely lead to the opening of the dioxane ring, yielding 2,2-dimethyl-1,3-propanediol and nitroacetaldehyde .

Reduction Products: Under anaerobic conditions, microbial action is likely to reduce the nitro group. This could result in the formation of 5-amino-2,2-dimethyl-1,3-dioxane . Further transformations of the amino group are also possible. The reduction of nitroaromatic compounds often proceeds through nitroso and hydroxylamino intermediates. researchgate.net

Oxidation Products: While less likely to be the initial step due to the electron-withdrawing nature of the nitro group, oxidative degradation by microorganisms could potentially lead to the formation of more polar compounds.

Table 2: Potential Transformation Products of this compound

| Transformation Process | Potential Product(s) | Precursor Compound |

| Hydrolysis | 2,2-dimethyl-1,3-propanediol, Nitroacetaldehyde | This compound |

| Nitroreduction | 5-amino-2,2-dimethyl-1,3-dioxane | This compound |

This table presents hypothetical transformation products based on the chemical structure and known reactions of related compounds.

Methodologies for Environmental Fate Assessment

Assessing the environmental fate of a compound like this compound involves a combination of laboratory studies and environmental monitoring.

Laboratory Studies: Standardized laboratory tests can be used to determine key environmental parameters. These include:

Hydrolysis as a function of pH (e.g., OECD Guideline 111): This test would provide quantitative data on the stability of the compound in water at different pH levels.

Ready Biodegradability (e.g., OECD Guideline 301): These tests assess the potential for rapid and complete biodegradation by microorganisms.

Phototransformation in Water (e.g., OECD Guideline 316): This would determine the rate and products of degradation by sunlight.

Environmental Monitoring: To understand the real-world behavior of the compound, analytical methods are needed to detect and quantify it and its transformation products in environmental samples such as water and soil. While specific methods for this compound are not established, techniques used for other nitro compounds and dioxanes could be adapted. These include:

Gas Chromatography-Mass Spectrometry (GC-MS): A common and sensitive technique for the analysis of volatile and semi-volatile organic compounds.

High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of less volatile and more polar compounds, including potential transformation products. cdc.gov

Environmental Fate Modeling: Computer models can be used to predict the distribution and persistence of the chemical in the environment based on its physical-chemical properties and data from laboratory studies. nist.gov

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthesis Routes

The creation of chiral molecules is a cornerstone of modern organic synthesis, particularly in the development of new materials and catalysts. While the synthesis of racemic 2,2-dimethyl-5-nitro-1,3-dioxane is established, the development of asymmetric routes to access enantiomerically pure forms remains a significant and valuable challenge. Future research in this area could focus on several promising strategies:

Organocatalytic Approaches: The field of asymmetric organocatalysis has blossomed, offering metal-free and often milder conditions for a wide range of transformations. nih.govnih.govrsc.orgaalto.fi The synthesis of chiral 1,3-dioxanes and their derivatives could be achieved through the use of chiral organocatalysts, such as proline derivatives or chiral phosphoric acids. rsc.org These catalysts could facilitate the key bond-forming reactions in a stereocontrolled manner, leading to the desired enantiomer of this compound.

Chiral Lewis Acid Catalysis: Chiral Lewis acids have proven to be powerful tools for enantioselective synthesis. nih.govrsc.orgrsc.orgacs.orgacs.orgacs.orgacs.org The development of chiral Lewis acid catalysts that can coordinate to the reactants in the synthesis of the dioxane ring could effectively control the stereochemical outcome. For instance, a chiral Lewis acid could mediate the enantioselective ring cleavage of prochiral dioxane acetals, a strategy that has been successfully applied to the desymmetrization of meso-1,3-diols. nih.gov

Biocatalytic Methods: Enzymes offer unparalleled stereoselectivity and operate under environmentally benign conditions. rsc.org The use of biocatalysts, such as lipases or oxidoreductases, could be explored for the stereoselective synthesis of chiral 1,3-diols, which are key precursors to this compound. rsc.org A chemoenzymatic cascade, combining an enzymatic step with a subsequent chemical transformation, could provide an efficient and sustainable route to the chiral target molecule. nih.gov

Investigation of Mechanistic Details for Underexplored Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. For this compound, several reaction pathways are ripe for detailed mechanistic investigation:

Thermal Decomposition: The thermal stability and decomposition pathways of nitro-containing compounds are of great interest, particularly for safety considerations and for applications in energetic materials. A computational study on the thermal decomposition of 5-nitro-5-R-1,3-dioxanes (where R = H, CH3, Br) has provided initial insights. researchgate.net The study proposed a mechanism involving a five-membered cyclic transition state, leading to the formation of a 5-R-4H-1,3-dioxine and nitrous acid. researchgate.net Further experimental and computational studies are needed to validate these findings and to explore the influence of different substituents and reaction conditions on the decomposition mechanism.

Nucleophilic Substitution Reactions: The nitro group on the dioxane ring is a powerful electron-withdrawing group, activating the ring for nucleophilic attack. The mechanism of nucleophilic aromatic substitution (SNAr) has been studied for related heterocyclic systems, such as thiophenes. nih.gov A detailed investigation of the kinetics and mechanism of nucleophilic substitution reactions on this compound with various nucleophiles would provide valuable information for its use as a synthetic intermediate. beilstein-journals.org

Ring-Opening Reactions: The dioxane ring can be opened under certain conditions, leading to the formation of linear products. The mechanism of ring-opening reactions, for example, through acid-catalyzed hydrolysis or reaction with other reagents, is not well understood for this specific compound. A detailed mechanistic study could reveal new synthetic possibilities for accessing functionalized acyclic molecules.

Advanced Computational Studies on Reactivity and Selectivity

Computational chemistry has become an indispensable tool for predicting and understanding chemical reactivity and selectivity. For this compound, advanced computational studies can provide deep insights that would be difficult or impossible to obtain through experiments alone.

DFT Studies on Reaction Mechanisms: Density Functional Theory (DFT) is a powerful method for studying the electronic structure and energetics of molecules and for elucidating reaction mechanisms. researchgate.net A detailed DFT study of the various reactions of this compound, such as its thermal decomposition, nucleophilic substitution, and ring-opening reactions, could provide a wealth of information about the transition state structures, activation energies, and reaction pathways. researchgate.net

Predicting Reactivity and Selectivity: Computational models can be used to predict the reactivity of this compound towards different reagents and to understand the factors that control the regioselectivity and stereoselectivity of its reactions. For example, computational studies could be used to design new catalysts for the asymmetric synthesis of the chiral compound or to predict the outcome of its reactions with different nucleophiles.

In Silico Design of New Derivatives: Computational methods can be used to design new derivatives of this compound with desired properties. For example, by systematically modifying the substituents on the dioxane ring, it may be possible to tune the electronic properties, reactivity, and stability of the molecule for specific applications.

Exploration of New Material Science Applications (non-biomedical)

The unique combination of a nitro group and a dioxane ring in this compound suggests its potential for use in various material science applications beyond the biomedical field.

Energetic Materials: The presence of the nitro group, a well-known explosophore, makes this compound and its derivatives interesting candidates for the development of new energetic materials. mdpi.comdtic.milenergetic-materials.org.cnuni-muenchen.deresearchgate.netdtic.mil Research could focus on synthesizing and characterizing new energetic polymers or co-crystals incorporating the this compound moiety. The goal would be to develop materials with high energy density, good thermal stability, and low sensitivity to impact and friction. energetic-materials.org.cn A recent study reported the synthesis of energetic fillers derived from a related compound, nitroisobutylglycerol, highlighting the potential of this class of compounds. mdpi.com

Polymer Chemistry: The dioxane ring can be a precursor for polymer synthesis. Ring-opening polymerization of related 1,3-dioxan-2-ones is known to be thermodynamically favorable. researchgate.net The potential for ring-opening polymerization of this compound or its derivatives could be explored to create novel polymers with unique properties conferred by the nitro group, such as altered polarity, reactivity, or thermal stability.

Functional Materials: The reactivity of the nitro group allows for its conversion into other functional groups, opening the door to a wide range of functional materials. For example, reduction of the nitro group to an amine would provide a handle for further chemical modifications, such as the attachment of chromophores, liquid crystalline moieties, or other functional units. This could lead to the development of new materials for applications in electronics, optics, or separation technologies.

Design of Sustainable Synthetic Protocols for Industrial Relevance

The development of sustainable and cost-effective synthetic methods is a key driver for the chemical industry. For this compound, there are several avenues for designing more sustainable and industrially relevant synthetic protocols.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and easier scale-up. nih.govvapourtec.comresearchgate.netbeilstein-journals.org The synthesis of nitro compounds, which can be hazardous to handle in large quantities, is particularly well-suited for flow chemistry. nih.govvapourtec.combeilstein-journals.org Developing a continuous flow process for the synthesis of this compound could lead to a safer, more efficient, and more scalable manufacturing process.